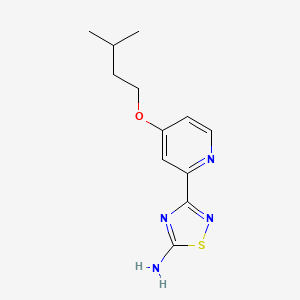![molecular formula C12H8ClF3N2 B13883267 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine typically involves the reaction of 4-chloroaniline with trifluoromethyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of continuous flow reactors and automated synthesis platforms can also enhance the production efficiency and consistency of the compound .
化学反応の分析
Types of Reactions: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, N-oxides, and biaryl derivatives, which can be further utilized in various applications .
科学的研究の応用
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its enhanced chemical stability and biological activity.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, for electronic applications.
作用機序
The mechanism of action of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- 4-(trifluoromethyl)benzylamine
- 2-chloro-4-(trifluoromethyl)pyridine
Comparison: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher chemical stability and enhanced biological activity, making it a valuable molecule for various applications .
特性
分子式 |
C12H8ClF3N2 |
|---|---|
分子量 |
272.65 g/mol |
IUPAC名 |
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-17-10(6-11(13)18-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3 |
InChIキー |
QQIOZMFUCASZGD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)

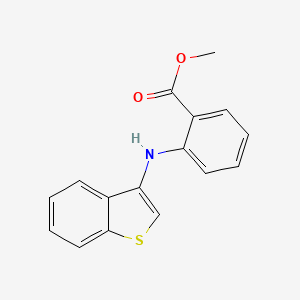
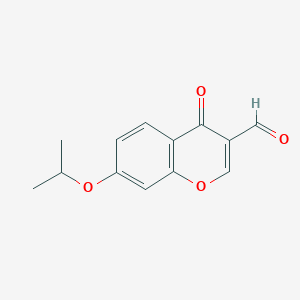
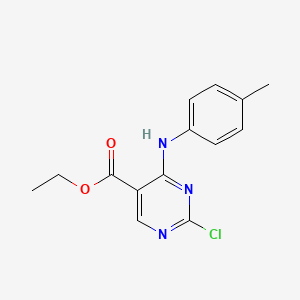


![N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883234.png)

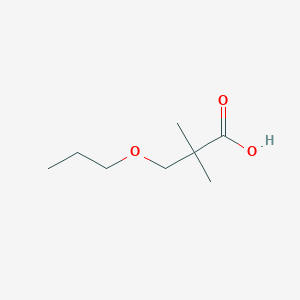
![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)
